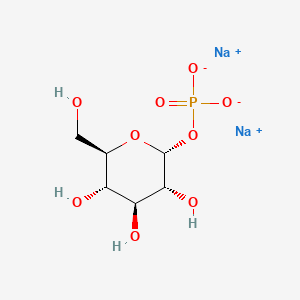

alpha-D-Glucose-1-phosphate Na2-salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Glucose-1-phosphate disodium: is a glucose molecule with a phosphate group attached to the first carbon atom. It is commonly used in biochemical research and has significant roles in metabolic pathways such as glycogenolysis and glycogenesis. This compound is often utilized in the study of carbohydrate metabolism and energy production within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Alpha-Glucose-1-phosphate disodium can be synthesized through the enzymatic conversion of glucose-1-phosphate using phosphoglucomutase. This enzyme catalyzes the transfer of a phosphate group from the first carbon to the sixth carbon, forming glucose-6-phosphate .

Industrial Production Methods: : Industrial production of alpha-D-Glucose-1-phosphate Na2-salt involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme phosphoglucomutase, which facilitates the conversion of glucose to glucose-1-phosphate. The resulting product is then purified and crystallized to obtain the disodium salt form .

Análisis De Reacciones Químicas

Hydrolysis to Inorganic Phosphate

αGlc 1-P undergoes hydrolysis in aqueous media, catalyzed by phosphatases such as Agp (acid glucose phosphatase) and Had13 (haloacid dehalogenase-like phosphatase).

Key Findings:

-

Agp exhibits a turnover frequency (kcat) of 40 s⁻¹ for αGlc 1-P hydrolysis, while Had13 shows a kcat of 73 s⁻¹ .

-

Hydrolysis proceeds via O–P bond cleavage, confirmed by 100% incorporation of 18O into phosphate when reactions are conducted in H218O .

-

The reaction mechanism involves a covalent phosphoenzyme intermediate (phosphohistidine for Agp; phosphoaspartate for Had13) (Fig. 1) .

Table 1: Hydrolysis Kinetics of αGlc 1-P

| Enzyme | kcat (s⁻¹) | Mechanism | Phosphate Release Efficiency |

|---|---|---|---|

| Agp | 40 | His⁸⁵-P intermediate | Moderate (competes with transphosphorylation) |

| Had13 | 73 | Asp¹⁰-P intermediate | High (dominant pathway) |

Enzymatic Transphosphorylation to Sugar Acceptors

αGlc 1-P serves as a phosphoryl donor in transphosphorylation reactions, producing phosphorylated sugars.

Table 2: Transphosphorylation Efficiency

| Acceptor | Product | kcat (s⁻¹) | Yield | Enzyme |

|---|---|---|---|---|

| Glucose | Glc 6-P | 34 | ~90% | Agp |

| Fructose | Fru 1-P | 137 | 55% | Agp |

Catalytic Residues and Substrate Binding

-

Agp utilizes His¹⁸ for nucleophilic attack on the phosphorus atom, forming a phosphohistidine intermediate. The glucosyl moiety is stabilized by hydrogen bonds with Asp²⁹⁰ .

-

Had13 employs Asp¹⁰ as the nucleophile, with substrate binding mediated by Mg²⁺ coordination .

Anomeric Specificity

-

Both enzymes discriminate against β-anomers of Glc 1-P. Docking studies reveal Agp binds αGlc 1-P in a conformation where the glycosidic oxygen (O-1) aligns with catalytic residues, while βGlc 1-P adopts a nonproductive pose .

Table 3: Agp vs. Had13 in αGlc 1-P Utilization

| Property | Agp | Had13 |

|---|---|---|

| Primary Activity | Transphosphorylation | Hydrolysis |

| Phosphoenzyme Intermediate | Phosphohistidine | Phosphoaspartate |

| Metal Dependency | No | Mg²⁺-dependent |

| Acceptor Flexibility | High (Glc, Fru, others) | Low (water-dominated) |

Thermodynamic Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C6H13Na2O9P

- Molecular Weight : 306.114 g/mol

- CAS Number : 56401-20-8

- Solubility : Soluble in water

- Melting Point : Approximately 138°C

Biochemical Applications

1. Enzymatic Reactions

alpha-D-Glucose-1-phosphate serves as a substrate for various enzymes involved in carbohydrate metabolism. It is primarily produced during glycogenolysis and can be converted into glucose-6-phosphate by phosphoglucomutase. This conversion is crucial for energy production and metabolic pathways in living organisms .

Case Study: Potato Tuber Enzyme Activity

Research has demonstrated that mutations in the enzyme ADP-glucose pyrophosphorylase significantly affect its affinity for alpha-D-glucose-1-phosphate. Mutations in specific lysine residues resulted in a decrease of binding affinity by up to 550-fold, indicating the importance of this compound in regulating enzyme activity and starch synthesis in plants .

Pharmaceutical Development

2. Drug Formulation

alpha-D-Glucose-1-phosphate is utilized in the formulation of pharmaceuticals due to its role as an energy source and its involvement in metabolic pathways. Its disodium salt form enhances solubility and stability, making it suitable for various drug delivery systems.

Case Study: Ocular Drug Delivery System

A study explored the use of chitosan-based thermosensitive hydrogels incorporating alpha-D-glucose-1-phosphate for ocular drug delivery. The hydrogel exhibited favorable properties for sustained drug release, highlighting the potential of this compound in innovative pharmaceutical applications .

Agricultural Applications

3. Crop Enhancement

In agriculture, alpha-D-glucose-1-phosphate is being investigated for its potential to enhance crop yield and stress resistance. Its role in starch synthesis can contribute to improved energy storage within plants, leading to better growth outcomes.

Environmental Impact

4. Phosphorus Cycling

The compound plays a role in environmental studies related to phosphorus cycling. Research has indicated that alpha-D-glucose-1-phosphate can influence the adsorption and desorption processes of phosphorus in soil, which is vital for maintaining soil fertility and ecosystem health .

Summary Table of Applications

| Application Area | Description | Case Studies or Examples |

|---|---|---|

| Enzymatic Reactions | Substrate for carbohydrate metabolism enzymes | Potato tuber enzyme activity studies |

| Pharmaceutical Development | Component in drug formulations; enhances solubility and stability | Ocular drug delivery systems using thermosensitive hydrogels |

| Agricultural Applications | Potential use in enhancing crop yield and stress resistance | Research on starch synthesis and energy storage in plants |

| Environmental Impact | Influences phosphorus cycling in soil | Studies on adsorption/desorption processes |

Mecanismo De Acción

Alpha-Glucose-1-phosphate disodium exerts its effects primarily through its role in carbohydrate metabolism. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase, which then enters various metabolic pathways such as glycolysis and the pentose phosphate pathway. This conversion is essential for the production of energy and the synthesis of nucleotides and amino acids .

Comparación Con Compuestos Similares

Similar Compounds

Beta-Glucose-1-phosphate: Similar to alpha-Glucose-1-phosphate but differs in the anomeric configuration of the glucose molecule.

Glucose-6-phosphate: Another phosphorylated glucose molecule that plays a central role in glycolysis and gluconeogenesis.

Fructose-1-phosphate: A phosphorylated fructose molecule involved in fructose metabolism.

Uniqueness: : Alpha-Glucose-1-phosphate disodium is unique due to its specific role in glycogen metabolism and its ability to be converted into glucose-6-phosphate, which is a key intermediate in multiple metabolic pathways. Its disodium salt form enhances its solubility and stability, making it suitable for various biochemical applications .

Propiedades

Fórmula molecular |

C6H11Na2O9P |

|---|---|

Peso molecular |

304.10 g/mol |

Nombre IUPAC |

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |

Clave InChI |

DCOZWBXYGZXXRX-PKXGBZFFSA-L |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

SMILES canónico |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

Descripción física |

White powder; [Alfa Aesar MSDS] |

Números CAS relacionados |

59-56-3 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.